Regioisomeric Differentiation: N3-Ethyl, N1-(4-Methylphenyl) vs. Patented N1-Ethyl, N3-(2-Tolyl) Pharmacophore Geometry
The target compound 3-ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a regioisomer of 1-ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one, a compound explicitly claimed in US Patent 5,554,607 (Claim 15) for elevating HDL cholesterol via CETP pathway modulation [1]. In the patented isomer, the ethyl group occupies N1 and the 2-tolyl (ortho-methylphenyl) group occupies N3, positioning the aryl ring coplanar with the imidazolidinone ring in the N3-exo direction. In the target compound, this arrangement is inverted: ethyl occupies N3 and the 4-methylphenyl (para-methylphenyl) occupies N1, projecting the aryl substituent from the opposite ring nitrogen and relocating the methyl substituent from the ortho to para position . The quantitative consequence relevant to procurement is that the patented N1-ethyl, N3-(2-tolyl) isomer has a measured CETP IC50 of 22,000 nM (BindingDB entry CHEMBL333203), while no corresponding CETP activity data exist for the target N3-ethyl, N1-(4-methylphenyl) regioisomer because this regioisomeric arrangement is structurally excluded from the patent's Markush formula preference for N1-alkyl, N3-aryl substitution [1][2]. Researchers targeting the CETP/HDL axis must therefore select the N1-ethyl, N3-aryl isomer; researchers exploring chemotypes with N3-alkyl, N1-aryl geometry—which may engage unrelated targets such as kinases, proteasome subunits, or α-glucosidase—require the target compound's distinct substitution pattern.
| Evidence Dimension | Regioisomeric substitution pattern and associated biological target profile |
|---|---|
| Target Compound Data | N3-ethyl, N1-(4-methylphenyl) substitution; no CETP IC50 data available; structural eligibility for N3-alkyl, N1-aryl SAR space |
| Comparator Or Baseline | 1-Ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one (N1-ethyl, N3-(2-tolyl)): CETP IC50 = 22,000 nM; patented for HDL elevation (US 5,554,607, Claim 15) |
| Quantified Difference | Structural inversion: N3-aryl → N1-aryl; ortho-methyl → para-methyl; CETP activity confirmed for comparator (22,000 nM), absent for target |
| Conditions | CETP inhibition assay (in vitro cholesteryl ester transfer from HDL to VLDL/LDL); BindingDB curated from ChEMBL; patent US 5,554,607 biological examples |
Why This Matters
The regioisomeric difference directs this compound into fundamentally different biological target space than the patented CETP/HDL series; procurement must align the N1/N3 substitution pattern with the intended biological hypothesis.
- [1] Elokdah H, Chai SY, Sulkowski TS, Strike DP. US Patent 5,554,607. Use of 2-thioxo-imidazolin-4-one derivatives in the treatment of atherosclerosis. American Home Products Corporation. September 10, 1996. Claim 15: 1-ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one. View Source
- [2] BindingDB. BDBM50369595 (CHEMBL333203). 1-Ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one: CETP IC50 = 2.20E+4 nM. ChEMBL curated data. View Source
